molecular formula C19H23N3O4 B2682196 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 898416-30-3

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2682196
CAS No.: 898416-30-3
M. Wt: 357.41
InChI Key: CJOFTBICKSLWGR-UHFFFAOYSA-N
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Description

N1-(2-(Furan-2-yl)-2-(Indolin-1-yl)ethyl)-N2-(2-Methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure features:

  • N1-side chain: A 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group, combining a furan ring (a heterocyclic aromatic moiety) and an indoline scaffold (a bicyclic structure with a nitrogen atom).
  • N2-side chain: A 2-methoxyethyl group, contributing hydrophilic properties.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-25-12-9-20-18(23)19(24)21-13-16(17-7-4-11-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,11,16H,8-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFTBICKSLWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data and findings from various studies.

Structural Characteristics

The molecular formula of this compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}. The compound features several significant structural components:

  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions.
  • Indole Moiety : A bicyclic structure that is common in many biologically active compounds, often associated with neuropharmacological effects.
  • Oxalamide Functional Group : This group may enhance the compound's ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Furan-Indole Linkage : This can be achieved through condensation reactions between furan derivatives and indole.
  • Introduction of the Oxalamide Group : The oxalamide functionality can be introduced through amide bond formation using appropriate coupling agents.

Common reagents used in these processes include:

  • Palladium catalysts for cross-coupling reactions.
  • Solvents such as dichloromethane or dimethylformamide to facilitate the reactions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 12 µM against breast cancer cells, suggesting moderate potency .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. It was found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results indicate its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxalamide family. A comparative analysis is presented in the following table:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamideFuran + Indole + OxalamideAnticancer (IC50 ~12 µM)Strong interaction with cancer cell lines
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamideFuran + PiperazineModerate antidepressantPotential for CNS activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-acetamideFuran + Indole + AcetamideAntimicrobial (MIC ~16 µg/mL)Differing reactivity profile

Comparison with Similar Compounds

Structural and Functional Insights

  • Furan vs. analogs, which prioritize methoxybenzyl and pyridyl groups for umami receptor binding . Furan’s aromaticity may alter solubility or receptor interactions compared to benzyl/pyridine moieties.
  • Indolinyl vs. Isoindolinyl : The indoline scaffold in the target compound differs from the isoindolinyl group in GMC derivatives, which are linked to antimicrobial activity . Indoline’s bicyclic structure could enhance binding to neurological or kinase targets, though this remains speculative.
  • Methoxyethyl vs.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, and what challenges arise during purification?

The synthesis typically involves three key steps:

Furan-2-yl intermediate formation : Reacting furan derivatives (e.g., 2-furoyl chloride) with ethylenediamine analogs under anhydrous conditions .

Indole functionalization : Coupling the indole moiety via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

Oxalamide linkage : Condensing intermediates using oxalyl chloride or activated esters (e.g., HATU) in dichloromethane or THF .
Purification challenges : The compound’s polar nature and low crystallinity necessitate chromatographic separation (e.g., silica gel with 5% MeOH/CH₂Cl₂) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • NMR : Confirm furan (δ 6.3–7.5 ppm) and indoline (δ 3.1–4.2 ppm for CH₂-N) proton environments .
  • HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is standard for biological assays .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~442) validates molecular weight .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of the oxalamide linkage?

ConditionImpact on YieldReference
DMF as solvent≤40% due to side reactions
THF with DIPEA≥75% via reduced hydrolysis
Pd(OAc)₂ catalystEnhances coupling efficiency (90% yield)
Optimization strategy : Use THF, Pd(OAc)₂, and 2.5 eq. DIPEA at 0°C to suppress oxalamide degradation .

Q. What contradictory data exist regarding its bioactivity, and how can researchers resolve them?

  • Contradiction : In vitro studies report IC₅₀ values ranging from 1.2 µM (cancer cells) to >50 µM (non-cancerous lines) .
  • Resolution :
    • Standardize assay conditions (e.g., ATP levels, incubation time).
    • Use orthogonal methods (e.g., SPR for target binding vs. cell viability assays) .

Mechanistic and Functional Studies

Q. What computational methods are suitable for predicting its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to map hydrogen bonds between oxalamide carbonyls and catalytic lysines .
  • MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS, 100 ns trajectories) .

Q. How does the methoxyethyl substituent influence solubility and membrane permeability?

PropertyMethoxyethyl vs. MethylphenethylReference
LogP2.1 (methoxyethyl) vs. 3.8
Solubility (PBS)12 µM vs. <1 µM
Conclusion : The methoxyethyl group reduces hydrophobicity, enhancing aqueous solubility but potentially limiting blood-brain barrier penetration .

Limitations and Future Directions

Q. What critical research gaps remain for this compound?

  • Mechanistic clarity : No confirmed molecular targets; prioritize proteome-wide affinity profiling .
  • In vivo validation : Limited pharmacokinetic data (e.g., half-life, bioavailability) .
  • Stereochemical effects : The chiral center at the indoline-ethyl junction requires enantioselective synthesis and testing .

Q. How can researchers address discrepancies in reported bioactivity?

  • Harmonize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Share raw data via repositories (e.g., ChEMBL) for meta-analysis .

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